Bis(4-iodophenyl)amine
Overview
Description
Bis(4-iodophenyl)amine: is an organic compound with the molecular formula C12H9I2N . It is characterized by the presence of two iodine atoms attached to the phenyl rings, which are connected through an amine group.
Scientific Research Applications
Chemistry:
Organic Synthesis: Bis(4-iodophenyl)amine is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of biaryl compounds through coupling reactions.
Biology and Medicine:
Pharmaceutical Research: This compound is explored for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.
Industry:
Safety and Hazards
- MSDS : Link to MSDS
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diazotization-Iodination Method: One common method for synthesizing bis(4-iodophenyl)amine involves the diazotization of 4-aminodiphenylamine followed by iodination.
Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed coupling of 4-iodoaniline with iodobenzene.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automation can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(4-iodophenyl)amine can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, amines; solvents like dimethylformamide or acetonitrile; temperatures ranging from room temperature to reflux conditions.
Coupling Reactions: Boronic acids, palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), solvents like dimethylformamide or toluene; temperatures typically around 80-100°C.
Major Products:
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of this compound.
Coupling Reactions: Biaryl compounds with various functional groups depending on the boronic acid used.
Mechanism of Action
The mechanism of action of bis(4-iodophenyl)amine in chemical reactions typically involves the activation of the iodine atoms, making them susceptible to nucleophilic attack or coupling reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are areas of ongoing research .
Comparison with Similar Compounds
4-Iodoaniline: Similar in structure but with only one iodine atom and an amine group.
4,4’-Diiodobiphenyl: Similar in having two iodine atoms but lacks the amine group.
Bis(4-bromophenyl)amine: Similar structure with bromine atoms instead of iodine.
Uniqueness:
Properties
IUPAC Name |
4-iodo-N-(4-iodophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9I2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLIWXXAQHNDHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513729 | |
Record name | 4-Iodo-N-(4-iodophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20255-70-3 | |
Record name | 4-Iodo-N-(4-iodophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-iodophenyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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